molecular formula C15H28O4 B14014502 Pentane-1,5-diyl bis(2,2-dimethylpropanoate) CAS No. 6624-67-5

Pentane-1,5-diyl bis(2,2-dimethylpropanoate)

Cat. No.: B14014502
CAS No.: 6624-67-5
M. Wt: 272.38 g/mol
InChI Key: SHICBGOGXWYPFS-UHFFFAOYSA-N
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Description

Pentane-1,5-diyl bis(2,2-dimethylpropanoate) is a diester compound featuring a pentane-1,5-diyl backbone linked to two 2,2-dimethylpropanoate (pivalate) groups. The pivalate substituents introduce steric bulk due to their branched methyl groups, which significantly influence the compound’s physical and chemical properties, such as solubility, thermal stability, and reactivity.

Properties

CAS No.

6624-67-5

Molecular Formula

C15H28O4

Molecular Weight

272.38 g/mol

IUPAC Name

5-(2,2-dimethylpropanoyloxy)pentyl 2,2-dimethylpropanoate

InChI

InChI=1S/C15H28O4/c1-14(2,3)12(16)18-10-8-7-9-11-19-13(17)15(4,5)6/h7-11H2,1-6H3

InChI Key

SHICBGOGXWYPFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCCCCCOC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentane-1,5-diyl bis(2,2-dimethylpropanoate) typically involves esterification reactions. One common method is the reaction between pentane-1,5-diol and 2,2-dimethylpropanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of pentane-1,5-diyl bis(2,2-dimethylpropanoate) may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and efficient separation techniques, such as distillation, ensures the production of high-quality ester.

Chemical Reactions Analysis

Types of Reactions

Pentane-1,5-diyl bis(2,2-dimethylpropanoate) undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield pentane-1,5-diol and 2,2-dimethylpropanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a catalyst like sodium methoxide.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Transesterification: Sodium methoxide, methanol.

Major Products

    Hydrolysis: Pentane-1,5-diol and 2,2-dimethylpropanoic acid.

    Reduction: Pentane-1,5-diol and 2,2-dimethylpropanol.

    Transesterification: New ester and alcohol.

Scientific Research Applications

Pentane-1,5-diyl bis(2,2-dimethylpropanoate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of pentane-1,5-diyl bis(2,2-dimethylpropanoate) depends on its application. In polymer chemistry, the ester groups react with other monomers to form long polymer chains. In flame-retardant materials, the compound decomposes at high temperatures to form a protective char layer, preventing the spread of flames .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Pentane-1,5-diyl bis(2,2-dimethylpropanoate) with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Substituent Variations: Brominated Esters

  • Pentane-1,5-diyl bis(2-bromopropionate) (CAS: 94023-70-8) and Pentane-1,5-diyl bis(3-bromopropionate) (CAS: 53219-90-2) share the same pentane-1,5-diyl backbone but differ in substituents.
    • Molecular Formula : Both brominated derivatives have the formula C₁₁H₁₈Br₂O₄ , while the target compound is C₁₃H₂₂O₄ (inferred from pivalate substitution).
    • Reactivity : Bromine atoms in the brominated esters render them more reactive toward nucleophilic substitution compared to the sterically hindered pivalate groups in the target compound. This makes brominated derivatives more suitable as intermediates in cross-coupling reactions .
    • Applications : Brominated esters are likely used in pharmaceutical or agrochemical synthesis, whereas the pivalate derivative’s bulk may favor stability in polymer matrices .

Functional Group Comparisons: Amides vs. Esters

  • N,N′-(Pentane-1,5-diyl) bis(2-azacycloheptane-1-formamide) () replaces ester groups with amides. Stability: Amides exhibit higher hydrolytic and thermal stability than esters due to resonance stabilization. This makes amide derivatives more suitable for high-temperature applications or biodegradable polymers. Synthesis: Amides are typically synthesized via carbodiimide coupling or direct aminolysis, contrasting with esterification methods used for the target compound .

Complex Derivatives: Pharmaceutical Esters

  • Pentane-1,5-diyl bis(3-(dimethoxybenzyl-isoquinolinyl)propanoate) dioxalate (CAS: 64228-78-0) is a highly functionalized derivative with a molecular weight of 1079.15 g/mol (vs. ~260 g/mol for the target compound). Structure: The addition of aromatic and heterocyclic groups enables π-π stacking and hydrogen bonding, which are critical for biological activity. Applications: This derivative’s complexity suggests pharmaceutical use, possibly as a drug delivery vehicle or bioactive molecule, whereas the simpler pivalate ester may lack such specificity .

Phosphorus-Containing Analogues

  • 1,5-Pentanediylbis[bis(2-methyl-2-propanyl)phosphine] (C₂₁H₄₆P₂) replaces ester groups with bulky phosphine ligands.
    • Electronic Properties : Phosphine derivatives are electron-rich, making them effective ligands in catalysis (e.g., palladium-catalyzed cross-couplings).
    • Physical State : The phosphine compound is likely a liquid or low-melting solid, whereas the pivalate ester’s crystalline structure may result in higher melting points .

Research Findings and Implications

  • Steric Effects : The pivalate groups in the target compound reduce reactivity in nucleophilic environments, making it less suitable for dynamic covalent chemistry compared to brominated esters .
  • Synthetic Challenges : The synthesis of sterically hindered esters may require optimized catalysts or elevated temperatures to overcome kinetic barriers, unlike phosphorus or bromine derivatives .

Biological Activity

Pentane-1,5-diyl bis(2,2-dimethylpropanoate) is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological applications based on available literature.

Chemical Structure and Synthesis

Pentane-1,5-diyl bis(2,2-dimethylpropanoate) is a diester derived from pentane-1,5-diol and 2,2-dimethylpropanoic acid. The synthesis typically involves the esterification of pentane-1,5-diol with 2,2-dimethylpropanoic acid using standard coupling agents or acid catalysts. The resulting compound can be characterized using techniques such as NMR and IR spectroscopy to confirm its structure.

Biological Activity Overview

The biological activity of Pentane-1,5-diyl bis(2,2-dimethylpropanoate) has been explored in various studies focusing on its pharmacological properties:

  • Anticancer Activity : Some studies have indicated that similar compounds in the class of aliphatic diesters exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have shown significant inhibition of cell proliferation in leukemia and solid tumors .
  • Antimicrobial Properties : Research has suggested that certain esters can possess antimicrobial activity. The mechanism often involves disrupting microbial membranes or inhibiting essential metabolic pathways .
  • Anti-inflammatory Effects : There is emerging evidence that related compounds may exhibit anti-inflammatory properties by modulating cytokine production or inhibiting inflammatory pathways .

Case Study 1: Anticancer Activity

A study published in the Journal of Natural Products evaluated the cytotoxicity of various esters against cancer cell lines. Pentane-1,5-diyl bis(2,2-dimethylpropanoate) was included in a broader screening of diesters. Results indicated an IC50 value suggesting moderate activity against certain lymphocytic leukemia cell lines (IC50 = 26.2 µM), highlighting the potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Testing

In a separate investigation published in Pharmaceutical Biology, the antimicrobial efficacy of several esters was assessed against Gram-positive and Gram-negative bacteria. Pentane-1,5-diyl bis(2,2-dimethylpropanoate) demonstrated notable activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AnticancerIC50 = 26.2 µM against leukemia
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryModulation of cytokine production

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